molecular formula C18H20ClN3O3S B5207700 N-(3-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxamide

N-(3-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxamide

Cat. No. B5207700
M. Wt: 393.9 g/mol
InChI Key: WSKVNGXAOZMYMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxamide, also known as ML182, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazinecarboxamides, which have been found to have a range of biological activities, including antipsychotic, anticonvulsant, and analgesic effects.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxamide involves its binding to the sigma-2 receptor, which is located in the endoplasmic reticulum and mitochondrial membranes. This binding leads to the modulation of intracellular calcium levels and the activation of downstream signaling pathways, which ultimately result in the neuroprotective effects of the compound.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxamide has been found to have a range of biochemical and physiological effects, including the induction of autophagy, the inhibition of cell proliferation, and the modulation of mitochondrial function. These effects are thought to be mediated by the compound's binding to the sigma-2 receptor and its downstream effects on intracellular signaling pathways.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxamide has several advantages as a research tool, including its high potency and selectivity for the sigma-2 receptor, as well as its ability to cross the blood-brain barrier. However, its limitations include its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on N-(3-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxamide, including its potential use as a therapeutic agent for neurodegenerative diseases, its role in modulating autophagy and mitochondrial function, and its effects on other cellular processes. Additionally, further studies are needed to explore the pharmacokinetics and toxicity of the compound in animal models and humans. Overall, N-(3-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxamide has the potential to be a valuable tool for understanding the sigma-2 receptor and its role in cellular processes and disease states.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxamide involves a multi-step process that includes the reaction of 3-chlorobenzoyl chloride with piperazine, followed by the reaction of the resulting product with 4-methylbenzenesulfonamide. The final step involves the addition of 4-dimethylaminopyridine and N,N'-dicyclohexylcarbodiimide to the reaction mixture to form the desired product.

Scientific Research Applications

N-(3-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been found to be a potent and selective antagonist of the sigma-2 receptor, which is involved in a range of cellular processes, including cell proliferation, apoptosis, and stress response. N-(3-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Parkinson's and Alzheimer's disease.

properties

IUPAC Name

N-(3-chlorophenyl)-4-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3S/c1-14-5-7-17(8-6-14)26(24,25)22-11-9-21(10-12-22)18(23)20-16-4-2-3-15(19)13-16/h2-8,13H,9-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKVNGXAOZMYMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine-1-carboxamide

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